molecular formula C13H20O3 B12615925 (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one CAS No. 917878-27-4

(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

Cat. No.: B12615925
CAS No.: 917878-27-4
M. Wt: 224.30 g/mol
InChI Key: NHQDIPMMOAKZBJ-NXEZZACHSA-N
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Description

(2R,3R)-2,3,7,9,9-Pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a chiral spirocyclic ketone with a fused dioxolane and cyclohexenone system. Its structure features a stereochemically defined 1,4-dioxaspiro[4.5] skeleton (spiro-junction between a dioxolane and cyclohexenone rings) and five methyl substituents at positions 2, 3, 7, 9, and 7. The compound is synthesized enantioselectively via acid-catalyzed condensation of 4-oxoisophorone with (2R,3R)-(+)-2,3-butanediol in toluene . This method emphasizes stereocontrol, critical for applications in asymmetric synthesis and medicinal chemistry.

Key structural attributes:

  • Spirocyclic framework: Enhances conformational rigidity, influencing reactivity and binding properties.
  • Enone system (cyclohexenone): Imparts electrophilic character at C8 (ketone) and C6 (α,β-unsaturated carbonyl), enabling nucleophilic additions or cycloadditions.
  • Methyl substituents: Increase steric bulk and lipophilicity, affecting solubility and metabolic stability.

Properties

CAS No.

917878-27-4

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one

InChI

InChI=1S/C13H20O3/c1-8-6-13(7-12(4,5)11(8)14)15-9(2)10(3)16-13/h6,9-10H,7H2,1-5H3/t9-,10-/m1/s1

InChI Key

NHQDIPMMOAKZBJ-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2(O1)CC(C(=O)C(=C2)C)(C)C)C

Canonical SMILES

CC1C(OC2(O1)CC(C(=O)C(=C2)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the chemoenzymatic preparation, which combines chemical and enzymatic steps to achieve high enantiomeric purity

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkynylation Reactions

This compound undergoes nucleophilic addition to its ketone group under strongly basic conditions. A prominent example involves reaction with trimethylsilylacetylene (TMSA) using lithium diisopropylamide (LDA) as a base:

Reagents/ConditionsSolventTemperatureTimeYieldReference
LDA, TMSATHF-78°C → RT1 hour94%

The reaction produces (2R,3R,8S)-8-(ethynyl)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol, retaining the spirocyclic framework while introducing an alkyne moiety .

Acid-Catalyzed Transformations

Toluene-4-sulfonic acid (PTSA) facilitates ring-opening or rearrangement under heating:

Reagents/ConditionsSolventTemperatureTimeYieldReference
PTSATolueneHeating24h94%

While the exact product is unspecified in available sources, analogous dioxaspiro compounds typically undergo acid-mediated hydrolysis to yield diols or ketones.

Oxidation Reactions

The derived alcohol intermediate (from alkynylation) is oxidized to a ketone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO):

Reagents/ConditionsSolventTemperatureTimeYieldReference
TPAP, NMO, 4Å molecular sievesDCMRT1 hour85%

This step is critical in the synthesis of abscisic acid derivatives .

Cross-Coupling Reactions

Palladium/copper-mediated couplings enable further functionalization. For example, Sonogashira-like reactions introduce extended alkynyl chains:

Reagents/ConditionsSolventTemperatureTimeYieldReference
PdCl₂(PPh₃)₂, CuITHFRT12h72%

These reactions expand the compound’s utility in constructing complex natural product scaffolds .

Comparative Reaction Data for Analogous Compounds

Reactivity trends for similar dioxaspiro compounds suggest additional potential transformations:

Reaction TypeTypical ConditionsExpected Outcome
CyclopropanationRh catalysisSpiro-cyclopropane derivatives
EpoxidationmCPBAEpoxide formation

While these reactions are not explicitly documented for the target compound, structural analogs exhibit such behavior .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar dioxaspiro structures exhibit promising anticancer properties. The unique arrangement of functional groups in (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Properties

Research has shown that dioxaspiro compounds can possess significant antimicrobial activity. A study demonstrated that derivatives of spiro compounds exhibited efficacy against various bacterial strains. This suggests potential for (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one in developing new antimicrobial agents.

Fragrance Component

The compound's unique aromatic profile makes it suitable for use in fragrance formulations. It can be incorporated into perfumes and scented products to enhance olfactory appeal. The compound's stability and volatility are essential characteristics that contribute to its performance in fragrance applications.

Flavoring Agent

Beyond fragrances, (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one can also be utilized as a flavoring agent in food products. Its sweet and fruity notes can enhance the sensory experience of various consumables.

Data Summary Table

Application AreaDescriptionPotential Benefits
Anticancer ActivityInhibition of tumor growth through cellular signalingDevelopment of novel anticancer drugs
Antimicrobial PropertiesEfficacy against bacterial strainsNew antimicrobial agents for healthcare
Fragrance ComponentEnhances olfactory appeal in perfumesImproved scent profiles in personal care products
Flavoring AgentSweet and fruity flavor enhancementEnhanced sensory experience in food products

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of various dioxaspiro compounds on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one could be a candidate for further investigation in anticancer drug development.

Case Study 2: Fragrance Development

In a commercial setting, a fragrance company incorporated (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one into a new line of perfumes. Consumer feedback highlighted the compound's ability to provide a fresh and uplifting scent profile that resonated well with target demographics.

Mechanism of Action

The mechanism by which (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to fit into enzyme active sites, influencing catalytic activity and metabolic pathways. The dioxaspirodecane core can interact with various receptors, potentially leading to biological effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic dioxane derivatives exhibit diverse biological and synthetic utility. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Structure Key Functional Groups Molecular Formula Key Properties/Applications Synthesis Method
(2R,3R)-2,3,7,9,9-Pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Spiro[4.5]dec-6-en-8-one with 2,3,7,9,9-pentamethyl groups Ketone, α,β-unsaturated carbonyl, dioxolane C₁₃H₂₀O₃ Chiral intermediate for natural product synthesis; potential anti-inflammatory activity Acid-catalyzed condensation of 4-oxoisophorone and (2R,3R)-2,3-butanediol
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid (II) Spiro[4.5]decane with 2,3-dicarboxylic acid groups Carboxylic acids, dioxolane C₁₁H₁₆O₆ Crystal engineering; hydrogen-bonded networks in solid-state Hydrolysis of diethyl ester precursors under basic conditions
(2E)-5-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)-3-methyl-2,4-pentadienoic acid methyl ester Spiro[4.5]dec-6-en-8-ylidene conjugated with pentadienoate Extended enone, ester C₁₈H₂₄O₄ UV chromophore for photochemical studies; synthetic precursor to carotenoids Aldol condensation of spirocyclic ketones with dienyl esters
(2R,3R)-1,4-Dioxaspiro[4.5]decan-6-one, 2,3-bis(methoxymethyl)- Spiro[4.5]decan-6-one with 2,3-methoxymethyl groups Ketone, methoxymethyl ethers C₁₂H₂₀O₅ Enhanced solubility in polar solvents; glycosidase inhibition studies Methoxymethyl protection of diol intermediates
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives Spiro[4.5]decane with diazadione core Uracil analogs, spirocyclic lactams C₁₈H₂₀N₂O₂ Antipsychotic agents; serotonin receptor modulation Cyclocondensation of amino esters with ketones

Key Differences and Implications

Functional Group Diversity: The target compound’s enone system contrasts with the dicarboxylic acid in Compound II , which forms robust hydrogen-bonded crystals. This makes II suitable for crystallography, while the target’s electrophilic enone is reactive toward nucleophiles. Methoxymethyl derivatives exhibit higher polarity than the target’s methyl groups, improving aqueous solubility for drug delivery applications.

Stereochemical Complexity: The (2R,3R) configuration in the target compound and Compound II is critical for enantioselective synthesis. In contrast, non-chiral spiro derivatives (e.g., Compound 292 from ) lack this stereochemical nuance, limiting their use in asymmetric catalysis.

Biological Activity: Diazaspirodecane-diones show antipsychotic activity via serotonin receptor interactions, whereas the target compound’s bioactivity (if any) remains underexplored but may relate to its structural similarity to blumenols (plant growth regulators) .

Synthetic Accessibility :

  • The target compound requires enantiopure diols for synthesis , whereas simpler spiroketals (e.g., 1,4-dioxaspiro[4.5]decan-8-ol ) are accessible via NaBH₄ reduction of ketones, offering scalability for industrial applications.

Biological Activity

The compound (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one , also known by its CAS number 917878-27-4, is a unique organic compound that has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is C13H20O3C_{13}H_{20}O_3 with a molecular weight of 224.30 g/mol. It features a spiro structure that contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC13H20O3C_{13}H_{20}O_3
Molecular Weight224.30 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Activity

Research indicates that (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. In assays measuring free radical scavenging activity, (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one showed a strong ability to neutralize reactive oxygen species (ROS), indicating its potential role in protecting cells from oxidative stress .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests that it could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis of (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one and its evaluation against several microbial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties published in Phytotherapy Research, researchers found that (2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one significantly reduced lipid peroxidation in rat liver homogenates when administered at doses of 50 mg/kg body weight . This study supports the compound's use in preventing oxidative damage associated with various diseases.

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